Acetic acid-2-13C is a carboxylic acid with a single carbon isotope label that has been extensively studied due to its various applications in food and beverage production, industrial chemistry, and scientific research. Acetic acid bacteria (AAB) are known for their role in the bioproduction of acetic acid and have been the subject of significant research to understand their taxonomy, molecular biology, and physiology1. The unique metabolism of AAB, which involves the oxidation of sugars, sugar alcohols, and ethanol, results in the production of acetic acid as a major end product, distinguishing them from other bacteria1.
Acetic acid bacteria play a crucial role in the production of vinegar through the acetous fermentation of natural alcoholic substrates. Depending on the substrate, vinegars can be classified as fruit, starch, or spirit substrate vinegars. Industrial vinegar manufacturing processes are categorized into slow, quick, and submerged processes. AAB are also involved in cocoa production, which is economically significant for some countries1.
AAB and their enzymes are used in the biotransformation of various compounds. For instance, they are involved in the production of 2-keto-L-gulonic acid for vitamin C production, D-tagatose as a bulking agent and noncalorific sweetener, and shikimate, which is a key intermediate for many antibiotics1.
The study of acetic acid's formation from glucose isotopomers has revealed insights into the Maillard reaction cascade. Isotope labeling studies have shown that all six carbon atoms of glucose can be incorporated into acetic acid, with the hydrolytic beta-dicarbonyl cleavage mechanism being a major pathway leading to acetic acid formation without the need for oxidizing agents3. This research is significant for understanding the chemical pathways in food chemistry and the formation of flavor compounds.
The NMR studies of acetic acid ionization dynamics are not only important for understanding the fundamental properties of acetic acid but also have practical implications for water filtration technologies. The data obtained from these studies can be used to improve the properties of polymeric nanofiltration membranes, which are crucial for the removal of ionic pollutants from water4.
The mechanism of action of acetic acid involves its antibacterial and antifungal properties. Although the exact mechanism is not fully understood, it is believed that undissociated acetic acid enhances lipid solubility, which leads to increased fatty acid accumulation in the cell membrane or other cell wall structures. As a weak acid, acetic acid can also inhibit carbohydrate metabolism, causing the death of the organism2. Additionally, studies using 13C and 1H NMR have investigated the kinetics and mechanism of acetic acid ionization, providing insights into the formation of ionic charge carriers and their transport in water mixtures, which is relevant for the optimization of polymeric nanofiltration membranes for organic ion removal4.
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